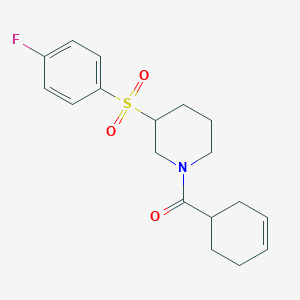

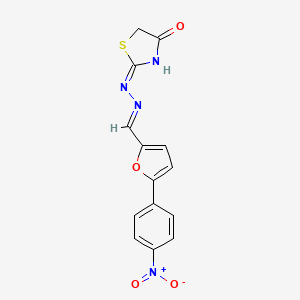

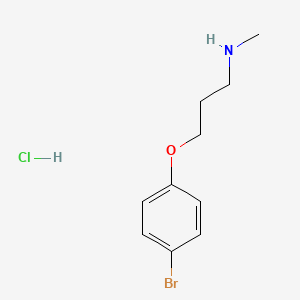

![molecular formula C11H14N2O B2377994 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] CAS No. 2169552-68-3](/img/structure/B2377994.png)

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction of 1H-pyrrole-2,3-diones with azomethine ylides, generated in situ from L-proline and aromatic aldehydes, gives rise to substituted spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles] .Molecular Structure Analysis

The molecular structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involve the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with azomethine ylides . The reaction proceeds regio- and diastereoselectively to form substituted ethyl 1,2,5’,6’,7’,7a’-hexahydro-3’H-spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]-4-carboxylates .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrrolopyrazine derivatives, including Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane], have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents in the fight against infectious diseases .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives may exhibit anti-inflammatory activity by modulating key pathways involved in inflammation. Understanding their mechanisms of action could lead to the development of anti-inflammatory drugs .

Antiviral Properties

Viruses pose a global health threat, and finding effective antiviral agents is essential. Some pyrrolopyrazine derivatives, including Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane], have shown promising antiviral activity. Researchers are exploring their potential as inhibitors of viral replication or entry .

Antioxidant Capacity

Oxidative stress contributes to aging, neurodegenerative diseases, and cancer. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives may possess antioxidant properties, scavenging free radicals and protecting cells from damage. Investigating their antioxidant mechanisms could lead to therapeutic applications .

Antitumor Potential

Cancer remains a major health challenge worldwide. Some pyrrolopyrazine derivatives exhibit antitumor effects, including inhibition of cancer cell growth and metastasis. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] could be a valuable lead compound for developing novel anticancer drugs .

Kinase Inhibition

Kinases play a crucial role in cell signaling and regulation. Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] derivatives have been investigated as kinase inhibitors. Specific derivatives within this scaffold may selectively target kinases involved in diseases such as cancer or inflammatory disorders .

Wirkmechanismus

Target of Action

Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the biological activities of similar compounds, it can be hypothesized that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQHZIZAYHDVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

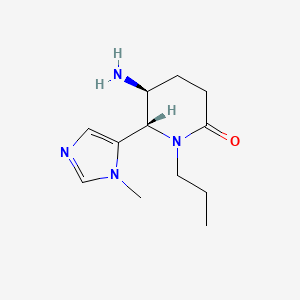

![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

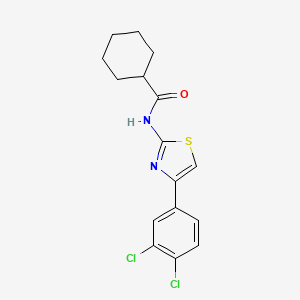

![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)

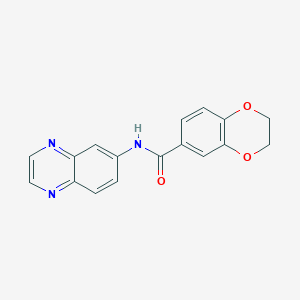

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)